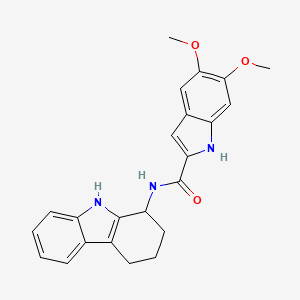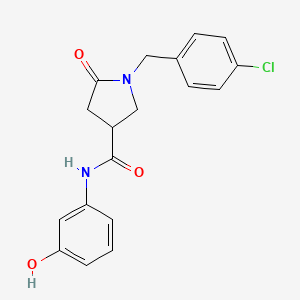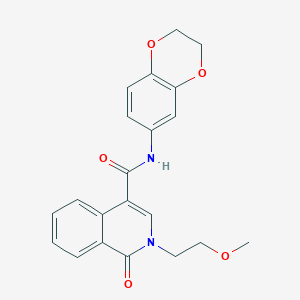![molecular formula C14H17N3O5S B11010334 Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11010334.png)
Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate: is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl group (C₂H₅): The ethyl group is a two-carbon alkyl group (CH₃CH₂-), commonly found in organic molecules.
(2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl): This part of the compound contains several functional groups
Chemical Reactions Analysis
Types of Reactions::
Oxidation and Reduction: The compound may undergo redox reactions, potentially altering the oxidation state of specific functional groups.
Substitution Reactions: Substituents on the oxazolone and thiazole rings can be modified through substitution reactions.
Ethyl acetate (CH₃COOC₂H₅): Used for esterification.
Thionyl chloride (SOCl₂): Converts carboxylic acids to acyl chlorides.
Ammonia (NH₃): Reacts with acyl chlorides to form amides.
Hydrogenation Catalysts: Used for reduction reactions.
Major Products:: The major product would be Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate itself, along with any intermediates formed during the synthesis.
Scientific Research Applications
This compound’s applications span various fields:
Chemistry: It serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations focus on potential therapeutic effects.
Industry: It may find use in materials science or drug development.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific proteins or enzymes. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, we can explore related structures in the quinoline and thiazole families. These comparisons will highlight its uniqueness.
Remember, scientific advancements continually expand our understanding of complex molecules like Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate .
Properties
Molecular Formula |
C14H17N3O5S |
|---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H17N3O5S/c1-3-21-13(19)6-9-8-23-14(15-9)16-11(18)5-4-10-7-12(20-2)17-22-10/h7-8H,3-6H2,1-2H3,(H,15,16,18) |
InChI Key |
OSAJVCRVKYDOOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide](/img/structure/B11010251.png)
![N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B11010252.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B11010263.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine](/img/structure/B11010264.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11010266.png)
![(4-Chlorophenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B11010267.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11010272.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010290.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11010291.png)
![1-(4-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010298.png)


![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010314.png)
